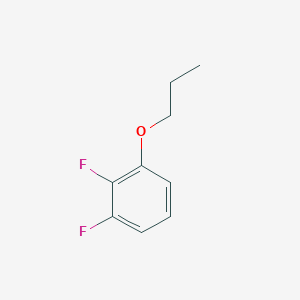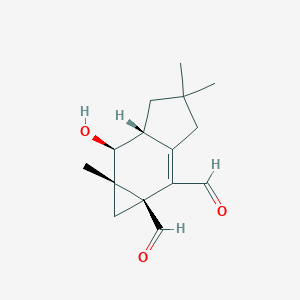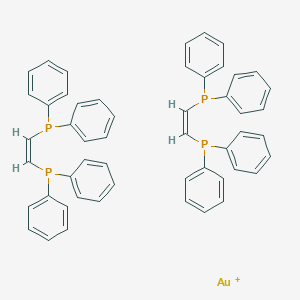
AU(Bdpe)2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AU(Bdpe)2 is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a coordination complex with the chemical formula [Au(Bdpe)2]ClO4, where Bdpe refers to bis(diphenylphosphino)ethane. This compound has unique properties that make it useful in various fields of research, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of AU(Bdpe)2 is not yet fully understood. However, it has been suggested that it may act by inducing apoptosis, which is a process of programmed cell death. Additionally, it may inhibit the activity of enzymes involved in DNA replication, leading to the inhibition of cell growth.
Biochemical and Physiological Effects:
AU(Bdpe)2 has been shown to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit cell proliferation in cancer cells. Additionally, it has been shown to exhibit antimicrobial activity against various bacterial strains. Furthermore, AU(Bdpe)2 has been shown to have low toxicity in vitro, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
AU(Bdpe)2 has several advantages for use in lab experiments. It is easy to synthesize and purify, making it readily available for use. Additionally, it exhibits low toxicity in vitro, making it safe for use in cell culture experiments. However, one limitation of AU(Bdpe)2 is that it is relatively unstable in solution, which may affect its activity and efficacy.
Zukünftige Richtungen
There are several future directions for research on AU(Bdpe)2. One area of focus is the development of new cancer therapies based on AU(Bdpe)2. Additionally, further research is needed to fully understand the mechanism of action of AU(Bdpe)2 and its potential applications in materials science. Furthermore, there is a need for more studies on the toxicity and pharmacokinetics of AU(Bdpe)2 to assess its potential as a therapeutic agent.
In conclusion, AU(Bdpe)2 is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a valuable tool for studying cellular processes and developing new therapies. Further research is needed to fully understand its mechanism of action and potential applications.
Synthesemethoden
AU(Bdpe)2 can be synthesized through a simple and efficient method. It involves the reaction of gold(III) chloride trihydrate with bis(diphenylphosphino)ethane in the presence of a base such as triethylamine. The resulting compound is then purified using column chromatography. This method is advantageous because it produces high yields of pure AU(Bdpe)2.
Wissenschaftliche Forschungsanwendungen
AU(Bdpe)2 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit promising anti-cancer properties, making it a potential candidate for cancer therapy. Additionally, it has been studied for its antimicrobial properties, which could be useful in the development of new antibiotics. Furthermore, AU(Bdpe)2 has been shown to have potential applications in materials science, such as in the development of new catalysts.
Eigenschaften
CAS-Nummer |
116449-44-6 |
|---|---|
Produktname |
AU(Bdpe)2 |
Molekularformel |
C52H44AuP4+ |
Molekulargewicht |
989.8 g/mol |
IUPAC-Name |
[(Z)-2-diphenylphosphanylethenyl]-diphenylphosphane;gold(1+) |
InChI |
InChI=1S/2C26H22P2.Au/c2*1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h2*1-22H;/q;;+1/b2*22-21-; |
InChI-Schlüssel |
QMQIGTWPVCYIGL-RFLAESERSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C2=CC=CC=C2)/C=C\P(C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Kanonische SMILES |
C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.C1=CC=C(C=C1)P(C=CP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.[Au+] |
Synonyme |
AU(BDPE)2 bis(1,2-bis(diphenylphosphino)ethene)gold (I) bis(1,2-bis(diphenylphosphino)ethene)gold (I) chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



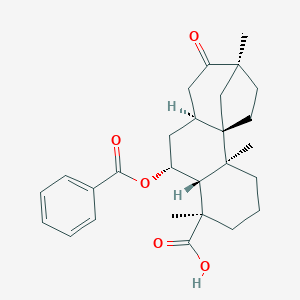

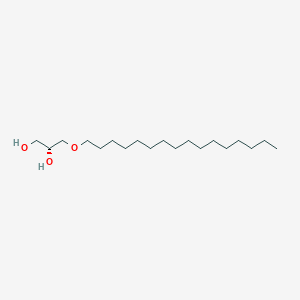
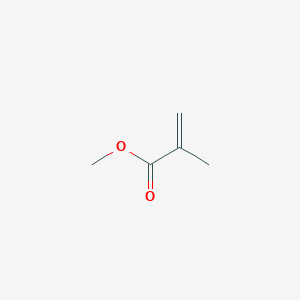

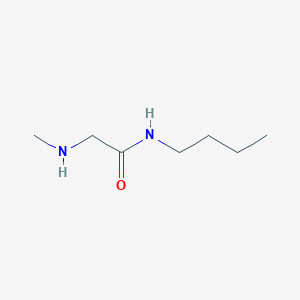
![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)
![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)
![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)


![7-[[3-Methoxy-4-(sulfomethylamino)phenyl]diazenyl]naphthalene-1,3-disulfonic acid](/img/structure/B54191.png)
